2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Description
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H24BrN3OS and its molecular weight is 470.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.08235 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibitAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
Based on the activity of similar compounds, it may act as anAchE inhibitor . Inhibition of AchE prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Similar compounds have been shown to affect thecholinergic nervous system by inhibiting the activity of AchE .
Result of Action
Similar compounds have been shown to have a confirmed nontoxic ache inhibitory effect . It has no effect on MDA concentrations and on critical swimming of the model fish .
Biochemical Analysis
Biochemical Properties
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to increased levels of acetylcholine, affecting nerve impulse transmission. Additionally, the compound interacts with reactive oxygen species (ROS), potentially influencing oxidative stress pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by increasing ROS levels, which can lead to cellular damage . Furthermore, its interaction with AchE can result in altered nerve impulse transmission, affecting cellular communication and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of AchE, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in modulating nerve impulses. Additionally, the compound’s ability to interact with ROS suggests it may play a role in oxidative stress pathways, potentially leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can induce oxidative stress over extended periods, leading to sustained cellular damage . Additionally, its inhibitory effects on AchE can persist, resulting in prolonged alterations in nerve impulse transmission .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced nerve impulse transmission due to AchE inhibition . At higher doses, it can lead to toxic effects, including severe oxidative stress and cellular damage . These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and acetylcholine metabolism . The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its presence in these subcellular locations can affect its interactions with biomolecules and its overall biochemical and pharmacological effects .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3OS/c1-16-5-11-19(12-6-16)25-20(28)15-29-22-21(17-7-9-18(24)10-8-17)26-23(27-22)13-3-2-4-14-23/h5-12H,2-4,13-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFGWYOOFZLTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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